molecular formula C11H18ClNO B2612570 4-methoxy-N-(2-methylpropyl)aniline hydrochloride CAS No. 1909327-71-4

4-methoxy-N-(2-methylpropyl)aniline hydrochloride

Cat. No.: B2612570
CAS No.: 1909327-71-4
M. Wt: 215.72
InChI Key: YNGYBURBPOPHBN-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methylpropyl)aniline hydrochloride (CAS 1909327-71-4) is an organic compound supplied as its hydrochloride salt to enhance stability. With a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol , this chemical serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . The structure features a 4-methoxyaniline group linked to a 2-methylpropyl (isobutyl) chain, a configuration that makes it a valuable building block for the synthesis of more complex molecules . Researchers utilize this compound in the exploration of structure-activity relationships, as the methoxy and alkyl substituents can be modified to tune the molecule's physicochemical properties and biological interactions. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling. References: PubChem Lite: Structural information for 4-methoxy-n-(2-methylpropyl)aniline hydrochloride BLD Pharm: Product information for 4-Methoxy-N-(2-methylpropyl)aniline hydrochloride Cymitquimica: Product information for 4-Methoxy-N-(2-methylpropyl)aniline hydrochloride Biotechnolabs: Product information for 4-Methoxy-N-(2-methylpropyl)aniline hydrochloride

Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGYBURBPOPHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-71-4
Record name 4-methoxy-N-(2-methylpropyl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of anisole (methoxybenzene) followed by a Clemmensen reduction to convert the acyl group to an alkane. The final step involves the nitration of the resulting compound .

Industrial Production Methods

In industrial settings, the production of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride often involves large-scale chemical synthesis using similar methods but optimized for efficiency and yield. This includes the use of advanced catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(2-methylpropyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The exact pathways and targets are still under investigation, but it is known to interact with various cellular components, influencing biochemical processes .

Comparison with Similar Compounds

Schiff Base Derivatives

Example : 4-Methoxy-N-(4-alkoxybenzylidene)aniline () and 4-Methoxy-N-(2-nitrobenzylidene)aniline ().

Property 4-Methoxy-N-(2-methylpropyl)aniline HCl Schiff Base Derivatives
Structure Secondary amine (isobutyl group) Imine (benzylidene group)
Solubility High (due to HCl salt) Low (neutral, crystalline)
Stability Stable in aqueous media Hydrolytically sensitive
Synthesis Alkylation + salt formation Condensation of aniline and aldehyde
Applications Drug candidate (bioavailability focus) Ligands, coordination chemistry
  • Key Differences : The Schiff bases exhibit lower solubility and hydrolytic instability compared to the hydrochloride salt. Their imine linkage enables metal coordination, unlike the target compound .

N-(2-Chloro-3-aryloxypropyl)amines

Example: N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine ().

Property Target Compound N-(2-Chloro-3-aryloxypropyl)amines
Substituents Isobutyl, methoxy Chloro, phenoxy, benzyl
Reactivity Low (stable secondary amine) High (SN2 reactivity at chloro site)
Bioavailability Likely favorable (Veber’s criteria) Reduced (high rotatable bonds)
  • The target compound’s simpler structure aligns better with oral bioavailability guidelines (rotatable bonds ≤10, polar surface area ≤140 Ų) .

Cyclobutane-Containing Analogs

Example : (+)-1-(p-Chlorophenyl)-α-isobutyl-N,N-dimethylcyclobutanemethylamine HCl ().

Property Target Compound Cyclobutane Derivative
Rigidity Flexible isobutyl chain Conformationally constrained
Lipophilicity Moderate (ClogP ~2–3) High (chlorophenyl, cyclobutane)
Pharmacokinetics Likely better absorption Potential for prolonged half-life
  • Key Differences : The cyclobutane ring in reduces molecular flexibility, which may improve target binding but could compromise intestinal absorption due to high ClogP .

Alkyne-Functionalized Analogs

Example : 4-Methoxy-N-(hex-5-yn-1-yl)aniline ().

Property Target Compound Alkyne-Functionalized Analog
Reactivity Inert (saturated chain) Reactive (terminal alkyne for click chemistry)
Applications Drug development Chemical biology, bioconjugation
  • Key Differences : The alkyne group enables bioorthogonal reactions, expanding utility in probe design but introducing synthetic complexity .

Pharmacological Relevance and Design Considerations

  • Salt Form Advantage : The hydrochloride salt improves solubility compared to neutral analogs like Schiff bases or tertiary amines .
  • Structural Optimization: Compared to bulkier derivatives (e.g., cyclobutane or chloro-phenoxy), the isobutyl group balances lipophilicity and steric demand, optimizing membrane permeability .

Biological Activity

4-Methoxy-N-(2-methylpropyl)aniline hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methoxy-N-(2-methylpropyl)aniline hydrochloride has the following chemical structure:

  • Molecular Formula : C12H17ClN2O
  • CAS Number : 1909327-71-4

The compound features a methoxy group and an aniline structure, which are known to influence its biological activity.

Anticancer Properties

Research indicates that 4-methoxy-N-(2-methylpropyl)aniline hydrochloride exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study assessing the antiproliferative effects of related compounds, the IC50 values for similar derivatives were found to be below 40 nM, indicating potent activity against cancer cells .

The mechanism by which 4-methoxy-N-(2-methylpropyl)aniline hydrochloride exerts its effects may involve:

  • Microtubule Depolymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division. This disruption can lead to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The compound may interact with specific molecular targets such as kinases involved in cell signaling pathways that regulate cell growth and survival.

Comparative Biological Activity

To better understand the biological activity of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride, it is useful to compare it with structurally related compounds.

Compound NameIC50 (nM)Activity Type
Compound A<40Antiproliferative
Compound B53-125Antiproliferative
Compound C~10Antitumor Activity

This table illustrates that while 4-methoxy-N-(2-methylpropyl)aniline hydrochloride shows promising activity, further studies are required to establish its efficacy compared to other compounds.

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds similar to 4-methoxy-N-(2-methylpropyl)aniline hydrochloride could significantly reduce cell viability, with some achieving IC50 values as low as 10 nM in sensitive lines .
  • Xenograft Models : In vivo studies using xenograft models have indicated that compounds within this class can exhibit significant antitumor effects when administered at appropriate dosages, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthesis and purification methods for 4-methoxy-N-(2-methylpropyl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxy-aniline with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, which is then protonated with HCl to form the hydrochloride salt . Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or NMR (¹H and ¹³C) . Key Data:

  • Reaction Yield: ~60–75% (optimized conditions)
  • Melting Point: 62–64°C (post-recrystallization) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .
  • Spectroscopy: ¹H NMR (DMSO-d₆: δ 1.05 ppm for –CH(CH₃)₂, δ 3.75 ppm for OCH₃) and FT-IR (N–H stretch at 3200–3400 cm⁻¹) confirm functional groups .
  • Thermal Analysis: TGA/DSC to assess decomposition temperature (typically >200°C) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods (P271) to avoid inhalation of vapors .
  • PPE: Nitrile gloves, lab coat, and safety goggles (P280) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for hydrochloride salts of similar aniline derivatives?

Methodological Answer: Discrepancies in bond lengths (e.g., N–Cl vs. C–O) may arise from protonation state or solvent effects. Mitigation strategies:

  • Perform multiple crystallizations in varying solvents (e.g., MeOH vs. EtOH) .
  • Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
    Example Conflict:
  • Reported C–N bond lengths: 1.45 Å (experimental) vs. 1.42 Å (DFT) due to crystal packing forces .

Q. What experimental design considerations optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling (e.g., with 4-bromoanisole) .
  • Base Optimization: Test K₂CO₃ vs. Cs₂CO₃ to enhance reaction rate (pH > 10 required) .
  • By-Product Analysis: Monitor dehalogenation by GC-MS .

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

Methodological Answer: Inconsistent IC₅₀ values (e.g., serotonin receptor binding) may stem from assay conditions:

  • Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) .
  • Validate purity (>98%) via LC-MS to exclude impurities affecting bioactivity .

Q. What strategies ensure compound stability during long-term storage for in vivo studies?

Methodological Answer:

  • Storage Conditions: -20°C under argon (prevents oxidation of the methoxy group) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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